molecular formula C24H27FN4O4 B4981625 1-[3-fluoro-4-[4-(5-nitro-2-pyrrolidin-1-ylbenzoyl)piperazin-1-yl]phenyl]propan-1-one

1-[3-fluoro-4-[4-(5-nitro-2-pyrrolidin-1-ylbenzoyl)piperazin-1-yl]phenyl]propan-1-one

Cat. No.: B4981625
M. Wt: 454.5 g/mol
InChI Key: NGZOCXDYNQRWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-fluoro-4-[4-(5-nitro-2-pyrrolidin-1-ylbenzoyl)piperazin-1-yl]phenyl]propan-1-one is a complex organic compound that features a pyrrolidine ring, a piperazine ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-fluoro-4-[4-(5-nitro-2-pyrrolidin-1-ylbenzoyl)piperazin-1-yl]phenyl]propan-1-one typically involves multi-step organic reactions The process begins with the preparation of the pyrrolidine and piperazine intermediates, followed by their coupling with a benzoyl chloride derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

1-[3-fluoro-4-[4-(5-nitro-2-pyrrolidin-1-ylbenzoyl)piperazin-1-yl]phenyl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to remove the nitro group, resulting in a different set of biological activities.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the fluorine atom could result in a variety of halogenated compounds.

Scientific Research Applications

1-[3-fluoro-4-[4-(5-nitro-2-pyrrolidin-1-ylbenzoyl)piperazin-1-yl]phenyl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antibacterial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-fluoro-4-[4-(5-nitro-2-pyrrolidin-1-ylbenzoyl)piperazin-1-yl]phenyl]propan-1-one involves its interaction with specific molecular targets in the body. The compound’s structure allows it to bind to certain proteins and enzymes, inhibiting their activity and leading to the desired biological effect. The pathways involved may include inhibition of bacterial cell wall synthesis or disruption of viral replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-fluoro-4-[4-(5-nitro-2-pyrrolidin-1-ylbenzoyl)piperazin-1-yl]phenyl]ethanone
  • 1-[3-fluoro-4-[4-(5-nitro-2-pyrrolidin-1-ylbenzoyl)piperazin-1-yl]phenyl]butan-1-one

Uniqueness

1-[3-fluoro-4-[4-(5-nitro-2-pyrrolidin-1-ylbenzoyl)piperazin-1-yl]phenyl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. The presence of both the pyrrolidine and piperazine rings, along with the nitro group, makes it a versatile compound for various applications in medicinal chemistry and drug discovery.

Properties

IUPAC Name

1-[3-fluoro-4-[4-(5-nitro-2-pyrrolidin-1-ylbenzoyl)piperazin-1-yl]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O4/c1-2-23(30)17-5-7-22(20(25)15-17)27-11-13-28(14-12-27)24(31)19-16-18(29(32)33)6-8-21(19)26-9-3-4-10-26/h5-8,15-16H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZOCXDYNQRWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.